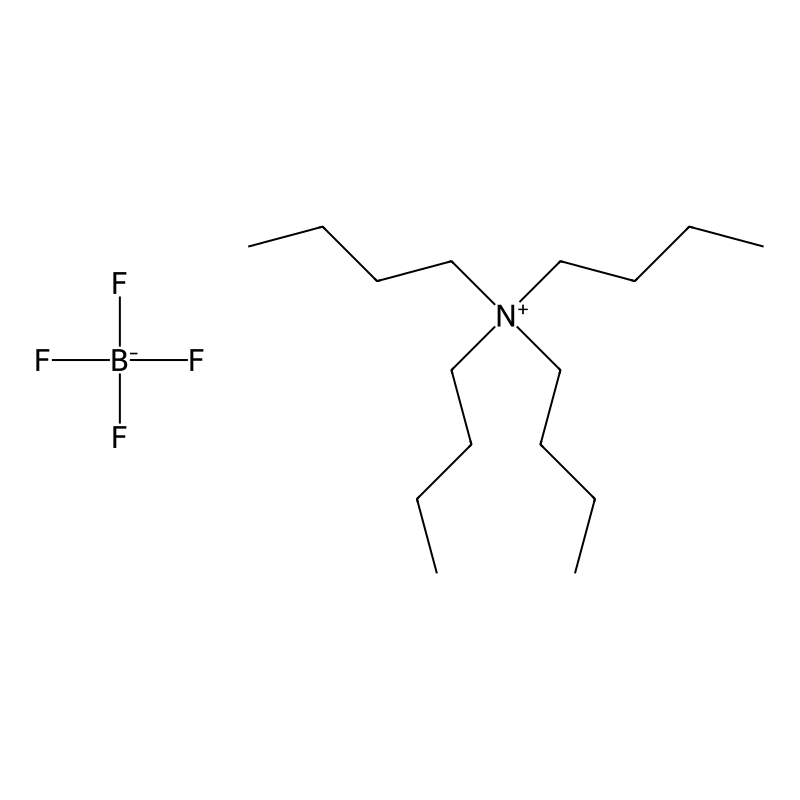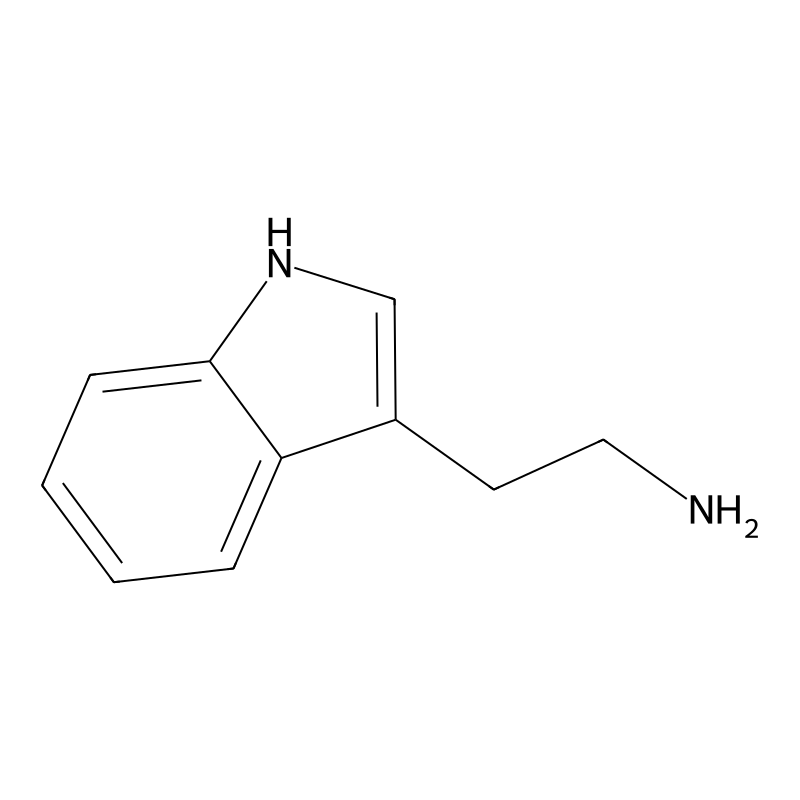Tetrabutylammonium tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Electrolyte in Electrochemical Studies:
Voltammetric determination of Δ(9)-tetrahydrocannabinol (Δ(9)-THC)
TBATFB serves as a supporting electrolyte in the voltammetric determination of Δ(9)-THC, the primary psychoactive component of cannabis. This technique allows researchers to measure the oxidation and reduction potentials of the compound, providing insights into its electrochemical behavior. [Source: Journal of Pharmaceutical and Biomedical Analysis, Volume 21, Issue 1, Pages 121-129, 1999] ()
Determination of oxidation and reduction potentials
TBATFB's role as a supporting electrolyte extends to determining the oxidation and reduction potentials of other compounds. For instance, researchers have employed it in studying 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin, a molecule with potential applications in photodynamic therapy. [Source: Inorganic Chemistry, Volume 42, Issue 12, Pages 4012-4019, 2003] ()
Other Research Applications:
Synthesis of complex molecules
TBATFB finds use in the synthesis of various complex molecules, including biologically relevant macrolactones like Sansalvamide A. Its presence helps facilitate specific reaction steps and isolate the desired product. [Source: The Journal of Organic Chemistry, Volume 67, Issue 14, Pages 4895-4901, 2002] ()
Preparation of other salts
TBATFB can be employed in the preparation of other tetrabutylammonium salts in aqueous solutions. This property proves useful for various research purposes where specific ionic interactions are required. [Source: Inorganic Syntheses, Volume 29, Pages 133-136, 1996] ()
Electrolyte additive in conducting polymer synthesis
TBATFB acts as an electrolyte additive during the synthesis of conducting polythiophenes, polymers known for their electrical conductivity. Its presence influences the polymerization process and the final properties of the obtained material. [Source: Macromolecules, Volume 28, Issue 14, Pages 4887-4890, 1995] ()
Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula and a molecular weight of approximately 329.27 g/mol. It is characterized by its white crystalline solid form and is soluble in polar solvents, although its solubility in water is limited. This compound is also known by various names, including tetra-n-butylammonium tetrafluoroborate and tetrabutylammonium fluoroborate .
Tetrabutylammonium tetrafluoroborate can be synthesized through several methods:
- Neutralization Reaction: A common method involves reacting a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tetrabutylammonium hydroxide .
- Ion Exchange: Another approach includes the ion exchange between tetrabutylammonium chloride and sodium tetrafluoroborate in aqueous solution, leading to the formation of tetrabutylammonium tetrafluoroborate.
These methods yield high-purity products suitable for laboratory use.
Tetrabutylammonium tetrafluoroborate has several applications, including:
- Electrolyte in Electrochemical Studies: It is often used as a supporting electrolyte in voltammetric measurements due to its ionic conductivity .
- Solvent in Organic Synthesis: The compound serves as a phase transfer catalyst in organic reactions, enhancing reaction rates and yields.
- Analytical Chemistry: It is employed in various analytical techniques, including chromatography and spectroscopy, due to its ability to stabilize ionic species .
Studies have explored the interactions of tetrabutylammonium tetrafluoroborate with various solvents and ions. For instance, research indicates that the presence of this compound affects solvation dynamics and can influence the behavior of other ions in solution . Its role as a supporting electrolyte has been particularly noted for its ability to enhance the electrochemical stability of analytes during measurements.
Tetrabutylammonium tetrafluoroborate shares similarities with several other quaternary ammonium salts. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Tetrabutylammonium chloride | More soluble in water; less stable than tetrafluoroborate | |
| Tetraethylammonium bromide | Smaller alkyl groups; different anion properties | |
| Hexadecyltrimethylammonium bromide | Larger alkyl group; used in surfactant applications |
Uniqueness
Tetrabutylammonium tetrafluoroborate is unique due to its specific anionic composition (tetrafluoroborate), which imparts distinct electrochemical properties that are advantageous for laboratory applications. Its relatively low solubility in water compared to similar compounds allows for specific uses where water solubility may hinder performance.
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 95 of 96 companies with hazard statement code(s):;
H302 (46.32%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (41.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








